2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Description
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Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBROWUJHZCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Biological Landscape of Substituted Anilines: A Technical Guide for Drug Discovery Professionals
Foreword: Beyond a Simple Scaffold
Aniline, a fundamental aromatic amine, has long been a cornerstone in the edifice of synthetic chemistry. However, its true potential unfolds when its simple phenyl ring is adorned with a diverse array of substituents. This strategic molecular decoration gives rise to a class of compounds—substituted anilines—that exhibit a remarkable spectrum of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the therapeutic promise held by these versatile molecules. We will delve into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, underpinned by a rigorous examination of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, providing a trusted resource for advancing drug discovery endeavors.
I. Anticancer Activity: Targeting the Engines of Malignancy
The fight against cancer necessitates a continuous search for novel therapeutic agents that can selectively target cancer cells while sparing healthy tissues. Substituted anilines have emerged as a promising scaffold in this arena, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects across a range of cancer cell lines.
Mechanism of Action: A Multi-pronged Assault
The anticancer activity of substituted anilines is often not limited to a single mechanism but rather involves a coordinated attack on various cellular processes vital for tumor growth and survival.
One of the key pathways frequently modulated by these compounds is the PI3K/Akt/mTOR signaling cascade .[1][2] This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[2] Substituted aniline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.[1][3][4]
Furthermore, certain benzothiazole aniline derivatives have demonstrated the ability to induce apoptosis and arrest the cell cycle in various cancer cell lines.[5] Some derivatives have shown superior cytotoxicity compared to the widely used chemotherapeutic drug cisplatin.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of substituted anilines is exquisitely sensitive to the nature and position of substituents on the aniline ring. For instance, in a series of 2-substituted aniline pyrimidine derivatives, the incorporation of different anilines played a pivotal role in their inhibitory activities against Mer and c-Met kinases.[6] Specifically, certain substitutions led to potent inhibitory activities with IC50 values in the nanomolar range.[6] Similarly, for benzothiazole aniline derivatives, the substitution at the 3'-position with methyl or halogen groups has been shown to increase antitumor activity.[7]
Quantitative Assessment of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potential of a compound. The following table summarizes the IC50 values of selected substituted aniline derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Aniline | Compound A | Lung (A549) | 68 | [8] |
| Benzothiazole Aniline | Compound C | Lung (A549) | 121 | [8] |
| 4-Anilinoquinolinylchalcone | Lapatinib | Breast (MDA-MB-231) | 32.5 | [9] |
| 4-Anilinoquinolinylchalcone | Lapatinib | Liver (Huh-7) | 2.11 | [9] |
| Chalcone-Azo Hybrid | Z conformer | Prostate (PC-3) | 4.75 ± 1.00 | [10] |
| Chalcone-Azo Hybrid | E conformer | Prostate (PC-3) | 5.80 ± 0.80 | [10] |
| Anilino-Fluoroquinolone | Compound 3c | Breast (MCF7) | 18.9 | [11] |
| Anilino-Fluoroquinolone | Compound 3e | Breast (T47D) | 5.8 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the substituted aniline derivatives and incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubation with MTT: Incubate the plates for 1.5 to 4 hours at 37°C.[13][15]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 492 nm or between 570-590 nm.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
II. Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance is a pressing global health crisis, demanding the development of new classes of antimicrobial agents. Substituted anilines have demonstrated significant potential in this area, with certain derivatives exhibiting broad-spectrum activity against pathogenic bacteria and fungi.
Mechanism of Action: Disrupting Microbial Viability
Halogenated anilines, in particular, have shown promising antimicrobial and antibiofilm activities.[17][18][19] Their mechanism of action is thought to involve the inhibition of adenylate cyclase, an enzyme crucial for various cellular processes in bacteria.[17][19] The presence of halogen atoms appears to enhance the binding affinity of these compounds to adenylate cyclase.[17][19] Furthermore, some trifluoro-aniline derivatives have been shown to cause noticeable destruction of the bacterial cell membrane.[20]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of substituted anilines is strongly influenced by the nature and position of the substituents. For halogenated anilines, 3D-QSAR analysis has indicated that electrostatic favorability at the third and fourth positions of the aniline ring is critical for their bioactivity.[17][19] The presence of bromo or iodo substitutions in the 4-benzylamine group and a hydroxyl group in the meta or para position of the 6-aryl unit of fused pyrimidines significantly impacts their activity against Staphylococcus aureus.[21]
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected substituted aniline derivatives against various pathogens.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Aniline | 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | [17][18] |
| Halogenated Aniline | 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | [17][18] |
| Trifluoro-Aniline | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [20] |
| Trifluoro-Aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [20] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique for screening the antimicrobial activity of chemical compounds.[22][23][24][25]
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.[23]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.[24]
-
Compound Addition: Add a defined volume of the substituted aniline solution (at various concentrations) into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[23]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.[23]
-
Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
III. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic or uncontrolled inflammation can contribute to a variety of diseases. Substituted anilines have shown promise as anti-inflammatory agents, capable of mitigating the inflammatory response in preclinical models.
Mechanism of Action: Modulating Inflammatory Mediators
The anti-inflammatory effects of substituted anilines are often mediated through the suppression of pro-inflammatory mediators. The carrageenan-induced paw edema model is a classic in vivo assay to screen for anti-inflammatory drugs. Carrageenan injection induces an inflammatory response characterized by the release of mediators like histamine, serotonin, and prostaglandins, leading to edema formation.[26]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory activity is typically quantified by measuring the reduction in paw edema volume or thickness over time.
| Compound Class | Derivative | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Benzoxazolinone-based 1,3,4-thiadiazole | Compound 1f | Rat | - | 65.83 | 3 | [27] |
| Benzoxazolinone-based 1,3,4-thiadiazole | Compound 13 | Rat | - | 62.00 | 3 | [27] |
| 1,3,5-Triazine Derivative | Compound 1 | Rat | 200 | 96.31 | 4 | [28] |
| 1,3,5-Triazine Derivative | Compound 3 | Rat | 200 | 99.69 | 4 | [28] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[27][29][30]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and reproducible inflammatory response, characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the substituted aniline derivative orally or intraperitoneally to the test group of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[28]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[26][29][30]
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Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[26][31]
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Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
IV. Anticonvulsant Activity: Calming the Storms in the Brain
Epilepsy and other seizure disorders represent a significant therapeutic challenge. Substituted anilines have been investigated for their anticonvulsant properties, with some derivatives showing efficacy in preclinical models of seizures.
Mechanism of Action: Enhancing Inhibitory Neurotransmission
A key mechanism underlying the anticonvulsant activity of some substituted anilines is their ability to act as positive allosteric modulators of GABA-A receptors .[32][33][34] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.[33] Positive allosteric modulators bind to a site on the GABA-A receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[32][33] This enhanced inhibition helps to counteract the excessive neuronal excitation that characterizes seizures.
Quantitative Assessment of Anticonvulsant Activity
The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. In the context of anticonvulsant research, it is the dose required to protect 50% of animals from seizures in a specific model.
| Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| Quinazolinone Derivative | Mouse (MES) | - | [35] |
| Quinazolinone Derivative | Mouse (scMet) | - | [35] |
Note: Specific ED50 values for the quinazolinone derivatives were not provided in the abstract, but the study indicated promising activity.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.
Principle: Application of a maximal electrical stimulus to the brain of a rodent induces a characteristic tonic-clonic seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is indicative of its anticonvulsant potential.
Step-by-Step Methodology:
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Animal Preparation: Use mice or rats for the experiment.
-
Compound Administration: Administer the substituted aniline derivative to the test group of animals at various doses. A control group receives the vehicle.
-
Electrical Stimulation: At the time of peak drug effect, deliver a maximal electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes for a short duration (e.g., 0.2 seconds).
-
Seizure Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose and calculate the ED50 value.
V. Conclusion: A Scaffold of Rich Potential and Future Directions
Substituted anilines represent a privileged scaffold in medicinal chemistry, offering a gateway to a diverse array of biological activities. This guide has provided a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. By understanding their mechanisms of action, leveraging structure-activity relationships, and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of this versatile class of compounds.
Future research should focus on optimizing the lead compounds identified within each therapeutic area to enhance their potency, selectivity, and pharmacokinetic profiles. A critical aspect of this optimization will be to mitigate the potential for toxicity associated with the aniline core through judicious chemical modifications. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the design and discovery of novel substituted aniline-based drugs with improved efficacy and safety profiles, ultimately benefiting patients in need of new and effective therapies.
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The Piperazine Moiety: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-disposition, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties and synthetic tractability, has cemented its role in a vast array of clinically successful drugs across diverse therapeutic areas. This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine moiety in contemporary drug design. We will delve into its fundamental physicochemical characteristics, explore its strategic application in modulating pharmacokinetic and pharmacodynamic profiles, and provide detailed experimental protocols for the synthesis and evaluation of piperazine-containing compounds. Through a blend of theoretical principles and practical insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the piperazine scaffold in the quest for novel and improved therapeutics.
The Piperazine Nucleus: A Profile of a Privileged Scaffold
The enduring prevalence of the piperazine motif in drug discovery is not coincidental; it is a direct consequence of its inherent structural and chemical attributes that render it an ideal building block for crafting bioactive molecules.[1][2][3]
Physicochemical Properties: The Foundation of Versatility
The two nitrogen atoms within the piperazine ring bestow upon it a unique set of properties that medicinal chemists strategically exploit to fine-tune the characteristics of drug candidates.[4]
-
Basicity (pKa): Piperazine is a diprotic base, with two distinct pKa values. The first pKa is typically in the range of 9.7-9.8, while the second is around 5.3-5.6.[4][5] This dual basicity allows for the formation of various salts, which can significantly enhance aqueous solubility and improve oral bioavailability.[4] The basicity can be modulated by the nature of the substituents on the nitrogen atoms, providing a handle to control the ionization state of the molecule at physiological pH.[6]
-
Solubility: The presence of the two nitrogen atoms, capable of forming hydrogen bonds with water, generally imparts good aqueous solubility to molecules containing a piperazine moiety.[4][5] This is a critical parameter in drug design, as adequate solubility is often a prerequisite for effective absorption and distribution.
-
Lipophilicity (LogP): The piperazine ring itself is relatively polar. However, the lipophilicity of piperazine-containing compounds can be readily tailored by the introduction of various substituents on the nitrogen atoms. This "tunability" of LogP is crucial for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier.
-
Conformational Flexibility: The piperazine ring typically adopts a chair conformation. While this provides a degree of structural pre-organization, the ring retains sufficient flexibility to allow for optimal binding to a variety of biological targets. This conformational adaptability contributes to its promiscuity across different receptor and enzyme classes.
A summary of the core physicochemical properties of piperazine and some of its simple derivatives is presented in the table below.
| Compound | pKa1 | pKa2 | Melting Point (°C) | LogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | 106-110 | -1.36 | Freely soluble |
| N-Methylpiperazine | 9.25 | 4.85 | -6 | -0.79 | Soluble |
| 1,4-Dimethylpiperazine | 8.27 | 3.99 | 18 | -0.23 | Soluble |
| N-Boc-piperazine | - | - | 75-78 | 1.1 | Sparingly soluble |
The "Privileged Scaffold" Concept in Action
The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing high-affinity ligands for more than one type of biological target. The piperazine ring epitomizes this concept, being a core component in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] This versatility arises from its ability to serve multiple roles within a drug molecule:
-
A Versatile Linker: The piperazine moiety is frequently employed as a linker to connect two or more pharmacophoric elements in the desired spatial orientation for optimal target engagement.[7]
-
A Scaffold for Diverse Substitution: The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
-
A Modulator of Pharmacokinetics: As discussed, the incorporation of a piperazine ring is a well-established strategy to enhance solubility, modulate lipophilicity, and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1]
Strategic Applications of the Piperazine Moiety in Drug Design
The piperazine scaffold has been instrumental in the development of drugs for a wide range of diseases. Below, we explore its role in several key therapeutic areas.
Central Nervous System (CNS) Disorders
The piperazine ring is a ubiquitous feature in many CNS-active drugs, particularly antipsychotics and antidepressants. Its ability to interact with dopamine and serotonin receptors is a key factor in its widespread use in this domain.[8]
-
Antipsychotics: Many atypical antipsychotics, such as aripiprazole and olanzapine, incorporate a piperazine moiety. This feature is often crucial for their multi-receptor binding profiles, particularly their affinity for dopamine D2 and serotonin 5-HT2A receptors.[8][9]
-
Antidepressants: The favorable CNS pharmacokinetic profile of piperazine-containing compounds has made them a staple in the development of novel antidepressants. The piperazine core is often involved in the specific binding conformations of these agents to serotonin transporters and receptors.[10]
The following diagram illustrates the central role of aripiprazole, a piperazine-containing atypical antipsychotic, in modulating dopaminergic and serotonergic signaling pathways.
Caption: Aripiprazole's modulation of dopamine and serotonin pathways.
Oncology
The piperazine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[8]
-
Kinase Inhibitors: A multitude of approved kinase inhibitors, including the groundbreaking drug imatinib, feature a piperazine ring. This moiety often serves as a linker or a solubilizing group, facilitating the molecule's interaction with the ATP-binding pocket of the target kinase.[8][11]
The signaling pathway below illustrates how imatinib, by inhibiting the Bcr-Abl tyrosine kinase, blocks downstream signaling pathways that drive the proliferation of chronic myeloid leukemia (CML) cells.
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Subject: A Proactive Safety Framework for Handling and Storage of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
An In-depth Technical Guide by a Senior Application Scientist
Author: Gemini, Senior Application Scientist
Date: January 24, 2026
Section 1: Introduction and Hazard Synthesis: A Data-Driven Approach to Safety
As a novel compound, likely utilized as a key intermediate in complex pharmaceutical synthesis, 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1280594-97-9) lacks a comprehensive, publicly available safety profile. In drug development, we cannot pause progress in the absence of complete data; instead, we must employ a scientifically rigorous, proactive safety paradigm. This guide is structured on the principle of hazard synthesis, where the safety profile of a molecule is conservatively constructed from the known hazards of its primary structural motifs.
The subject compound is a substituted aromatic amine, incorporating an isopropoxy-aniline core and a methylpiperazine moiety. By analyzing data from analogous compounds, we can establish a robust framework for safe handling. The primary analogs for this synthesis are 4-Isopropoxyaniline[1][2][3], 4-(4-Methylpiperazin-1-yl)aniline[4], and the parent compound, Aniline. This approach ensures that our protocols are grounded in established toxicological and chemical reactivity data, allowing us to manage risk effectively.
| Table 1: Chemical Identifiers for this compound | |
| IUPAC Name | This compound |
| CAS Number | 1280594-97-9 |
| Molecular Formula | C₁₆H₂₇N₃O |
| Molecular Weight | 277.41 g/mol |
Based on the hazard profiles of its structural analogs, the following synthesized hazard profile for this compound should be adopted as a baseline for all laboratory work.
| Table 2: Synthesized Hazard Profile and GHS Classification | |
| Pictogram(s) | |
| Signal Word | Danger |
| Synthesized Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[5] H314: Causes severe skin burns and eye damage.[4] H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects.[5] H351: Suspected of causing cancer.[5] H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[5] H411: Toxic to aquatic life with long lasting effects.[5] |
| Rationale for Synthesis | The high acute toxicity, mutagenicity, carcinogenicity, and target organ damage warnings are derived from the parent aniline structure.[5] The severe corrosive potential is inferred from the 4-(4-methylpiperazin-1-yl)aniline moiety.[4][6] Skin and eye irritation are consistently reported for isopropoxyaniline analogs.[1][2][3] |
Section 2: The ALARA Principle and Hierarchy of Controls
The cornerstone of modern chemical safety is the principle of ALARA (As Low As Reasonably Achievable). This dictates that we do not merely aim to stay below a permissible exposure limit; we strive to minimize exposure to the lowest possible level through a defined hierarchy of controls. This hierarchy prioritizes systemic changes over individual actions.
-
Elimination/Substitution: In drug development, substituting a key intermediate is often not feasible. Therefore, we proceed to the next level.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical and effective controls for handling potent compounds like aromatic amines.
-
Certified Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The rationale is to capture any dust, aerosols, or vapors at the source, preventing inhalation, which is a primary route of exposure for toxic aniline derivatives.[2][5][7]
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
-
Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training. This guide itself is an administrative control.
-
Personal Protective Equipment (PPE): The last line of defense. PPE does not reduce the hazard itself but provides a final barrier. It is essential but must never be relied upon as the primary means of protection.
Section 3: Personal Protective Equipment (PPE) Protocol: A Self-Validating System
For a compound with presumed high toxicity and corrosive properties, a rigorous PPE protocol is essential. The following protocol is designed to be a self-validating system, minimizing the risk of contamination during both use and removal.
| Table 3: Recommended Personal Protective Equipment (PPE) | |
| Body | Chemical-resistant lab coat (fully buttoned) |
| Hands | Double-gloving: Inner nitrile glove tucked under the lab coat sleeve, with an outer, heavier-duty nitrile or butyl rubber glove over the sleeve. This is critical as aromatic amines can exhibit skin absorption.[8] The outer glove is sacrificial and can be changed frequently. |
| Eyes/Face | Chemical splash goggles conforming to ANSI Z87.1 / EN 166. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[2][9] |
| Respiratory | Not required if all work is conducted within a certified chemical fume hood. For emergency situations such as a large spill outside of a fume hood, a full-face respirator with an organic vapor/particulate cartridge is necessary.[9] |
Experimental Protocol: PPE Donning and Doffing Workflow
The sequence of donning and doffing is designed to prevent the transfer of contaminants from "dirty" PPE to your skin or clothes.
Caption: PPE Donning and Doffing Workflow Diagram.
Section 4: Safe Handling and Experimental Procedures
Adherence to meticulous technique is paramount. The causality behind these steps is the prevention of aerosol generation and cross-contamination.
Protocol for Weighing and Transferring the Solid Compound
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.
-
Tare: Place an appropriate weighing vessel on an analytical balance inside the fume hood. Use forceps to handle the vessel. Tare the balance.
-
Dispensing: Carefully open the container. Use a dedicated, clean spatula to gently transfer the solid from the stock bottle to the weighing vessel. Avoid any scooping motions that could generate airborne dust.
-
Sealing: Immediately and securely close the stock bottle.
-
Dissolution: If the next step is dissolution, add the solvent directly to the weighing vessel within the fume hood. Use a gentle swirling motion or magnetic stirring to dissolve the solid. Do not use sonication, which can generate aerosols.
-
Transfer: If transferring the dissolved solution, use a pipette or syringe.
-
Decontamination: After use, decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Wipe down the work surface with the same solvent.
-
Disposal: Dispose of the bench paper and any contaminated disposable items in the designated solid hazardous waste container.
| Table 4: Chemical Incompatibility Summary | |
| Avoid Contact With | Strong Oxidizing Agents |
| Rationale | Aromatic amines can react violently or exothermically with strong oxidizers. |
| Avoid Contact With | Strong Acids |
| Rationale | Can form salts in an exothermic reaction. The compound itself is basic due to the amine and piperazine groups.[7][10] |
| Avoid Contact With | Heat, Sparks, and Open Flames |
| Rationale | While not definitively flammable, related compounds can be combustible. Prudent avoidance of ignition sources is standard practice.[5][9] |
Section 5: Long-Term Storage and Stability
The integrity of the compound and the safety of the laboratory personnel depend on correct storage. The protocols are designed to prevent degradation and accidental release.
-
Container: Store in the original, tightly sealed container.[1][9]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, as aromatic amines can be sensitive to air and light, often leading to discoloration and degradation.
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][7][10] The storage location should be a designated, locked cabinet for toxic substances.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate GHS hazard pictograms and statements.
Section 6: Emergency Procedures: Spills and Exposures
A prepared response is a self-validating system for mitigating emergencies.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][7]
Spill Response Protocol
The response to a spill is dictated by its size and location.
Caption: Decision Tree for Chemical Spill Response.
Section 7: Waste Disposal
Due to the synthesized profile indicating aquatic toxicity and potential carcinogenicity, all waste streams containing this compound must be treated as hazardous.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, bench paper, weighing papers, silica gel.
-
Liquid Waste: Unused solutions, reaction mother liquors, decontamination rinsates.
-
-
Labeling: All waste containers must be labeled "Hazardous Waste" and list all chemical constituents, including solvents.
-
Disposal: Dispose of all waste through an approved and licensed chemical waste disposal facility, in accordance with all local, state, and federal regulations.[1][7][9] Do not pour any amount, no matter how small, down the drain.
Section 8: Conclusion
The safe handling of this compound does not require novel, untested methods. It requires the disciplined and consistent application of established safety principles. By adopting a conservative hazard profile synthesized from its structural analogs, we can confidently implement a safety framework built on the hierarchy of controls. Prioritizing engineering controls like fume hoods, adhering to meticulous handling protocols, and using the correct PPE as a final barrier are the cornerstones of this framework. This proactive, data-driven approach ensures the safety of researchers while enabling the vital work of drug discovery and development to proceed.
Section 9: References
-
An In-depth Technical Guide to 4-Isopropoxyaniline. (n.d.). Benchchem. Retrieved January 24, 2026, from
-
Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety Data Sheets. (n.d.). Echemi. Retrieved January 24, 2026, from
-
SAFETY DATA SHEET - 4-Isopropoxyaniline. (n.d.). TCI Chemicals. Retrieved January 24, 2026, from
-
4-Isopropoxyaniline. (n.d.). PubChem. Retrieved January 24, 2026, from
-
10-F638106 - 2-isopropoxy-4-4-methylpiperazin-1-ylaniline. (n.d.). CymitQuimica. Retrieved January 24, 2026, from
-
Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from
-
SAFETY DATA SHEET - Aniline. (2025, May 20). Sigma-Aldrich. Retrieved January 24, 2026, from
-
SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)aniline. (2025, December 20). Fisher Scientific. Retrieved January 24, 2026, from
-
SAFETY DATA SHEET - 2-Isopropoxy-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane. (2025, December 22). Fisher Scientific. Retrieved January 24, 2026, from
-
4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 24, 2026, from
-
2-ISOPROPOXY-4-(3-(2-METHOXYETHYL)-4-METHYLPIPERAZIN-1-YL)ANILINE. (n.d.). BLDpharm. Retrieved January 24, 2026, from
-
SAFETY DATA SHEET - 4-(4-Methylpiperazino)aniline. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from
-
Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. NCBI Bookshelf. Retrieved January 24, 2026, from
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- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Introduction
2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The structural arrangement of the isopropoxy and methylpiperazinyl moieties on the aniline core is crucial for the biological activity of the final drug substance. This document provides a comprehensive guide for the synthesis of this important intermediate, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations. The presented synthetic strategy is designed for robustness and scalability, making it suitable for researchers in both academic and industrial drug development settings.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step process commencing with a commercially available starting material, 1,2-difluoro-4-nitrobenzene. The synthetic pathway is outlined below:
-
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Isopropoxide: The first step involves the selective displacement of one of the fluorine atoms of 1,2-difluoro-4-nitrobenzene with an isopropoxy group. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating this substitution.
-
Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine: The second fluorine atom of the intermediate, 1-fluoro-2-isopropoxy-4-nitrobenzene, is then displaced by 1-methylpiperazine in a subsequent SNAr reaction.
-
Step 3: Reduction of the Nitro Group: The final step is the reduction of the nitro group to the corresponding aniline using catalytic hydrogenation. This transformation is a critical step to furnish the desired final product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene (Intermediate 1)
Principle:
This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The potent electron-withdrawing nitro group activates the ortho and para positions of the benzene ring to nucleophilic attack. In 1,2-difluoro-4-nitrobenzene, the fluorine atom at the 2-position is more activated towards substitution due to the combined electron-withdrawing effects of the adjacent nitro group and the other fluorine atom. Isopropoxide, generated in situ from isopropanol and a base, acts as the nucleophile.
Caption: SNAr mechanism for the formation of Intermediate 1.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| 1,2-Difluoro-4-nitrobenzene | 159.09 g/mol | 10.0 g | 62.9 mmol (1.0) |
| Isopropanol | 60.10 g/mol | 100 mL | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 g/mol | 3.02 g | 75.5 mmol (1.2) |
| Dichloromethane | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add isopropanol (100 mL).
-
Nucleophile Generation: Carefully add sodium hydride (3.02 g, 1.2 equiv.) portion-wise to the isopropanol at 0 °C (ice bath). Stir the mixture until the evolution of hydrogen gas ceases and a clear solution of sodium isopropoxide is formed.
-
Addition of Starting Material: Slowly add a solution of 1,2-difluoro-4-nitrobenzene (10.0 g, 1.0 equiv.) in a minimal amount of isopropanol to the sodium isopropoxide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-fluoro-2-isopropoxy-4-nitrobenzene as a yellow solid.
PART 2: Synthesis of 1-(2-Isopropoxy-4-nitrophenyl)-4-methylpiperazine (Intermediate 2)
Principle:
This step is another SNAr reaction where the remaining fluorine atom on the aromatic ring is displaced by the secondary amine of 1-methylpiperazine. The reaction is typically carried out at an elevated temperature in a polar aprotic solvent.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| 1-Fluoro-2-isopropoxy-4-nitrobenzene | 199.18 g/mol | 10.0 g | 50.2 mmol (1.0) |
| 1-Methylpiperazine | 100.16 g/mol | 6.04 g (6.7 mL) | 60.2 mmol (1.2) |
| Potassium Carbonate | 138.21 g/mol | 8.33 g | 60.2 mmol (1.2) |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (10.0 g, 1.0 equiv.) in DMF (100 mL).
-
Addition of Reagents: Add 1-methylpiperazine (6.04 g, 1.2 equiv.) and potassium carbonate (8.33 g, 1.2 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to give 1-(2-isopropoxy-4-nitrophenyl)-4-methylpiperazine as a solid.
PART 3: Synthesis of this compound (Final Product)
Principle:
The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas is a clean and efficient method for this transformation.[1] The reaction is carried out in a suitable solvent under a hydrogen atmosphere.
Safety Note: Hydrogenation reactions can be hazardous due to the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C).[2] These reactions should be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken.[3]
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| 1-(2-Isopropoxy-4-nitrophenyl)-4-methylpiperazine | 279.35 g/mol | 10.0 g | 35.8 mmol (1.0) |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Methanol | - | 150 mL | - |
| Hydrogen Gas | - | Balloon or Parr shaker | - |
| Celite® | - | As needed | - |
Protocol:
-
Reaction Setup: To a hydrogenation flask, add a solution of 1-(2-isopropoxy-4-nitrophenyl)-4-methylpiperazine (10.0 g, 1.0 equiv.) in methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by column chromatography or recrystallization if necessary.
Safety and Handling
-
1,2-Difluoro-4-nitrobenzene: This compound is toxic if inhaled and may cause skin and eye irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
1-Methylpiperazine: This reagent is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause an allergic skin reaction.[5] It is also harmful if inhaled.[5] Use in a fume hood with proper PPE.
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the air, especially when saturated with hydrogen.[2] Handle the catalyst wet with solvent or under an inert atmosphere.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure there are no ignition sources near the hydrogenation setup.[3]
References
-
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Hydrogenation SOP. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. Available at: [Link]
-
SAFETY DATA SHEET - 1-Methylpiperazine. Available at: [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Available at: [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Catalytic hydrogenation of nitroarenes into different products via... ResearchGate. Available at: [Link]
-
Hydrogenation: How we can make it safer. H.E.L Group. Available at: [Link]
-
n-methylpiperazine - Sdfine. Available at: [Link]
-
1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
-
4 - SAFETY DATA SHEET. Available at: [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination for 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline Synthesis
Introduction
The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available synthetic methodologies, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners, often under milder conditions and with greater functional group tolerance than traditional methods.[1][3]
This application note provides a comprehensive guide to the synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the development of various pharmacologically active compounds. The protocol leverages the robustness of the Buchwald-Hartwig amination to couple an appropriately substituted aryl halide with 1-methylpiperazine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanism and Key Principles
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[4][5]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often employed to facilitate the catalytic cycle and improve reaction rates and yields.[6] These ligands stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[6]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 4-Bromo-2-isopropoxyaniline | Reagent | Commercially Available | Starting aryl halide. |
| 1-Methylpiperazine | Reagent | Commercially Available | Amine coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |
| Xantphos | Ligand Grade | Commercially Available | Buchwald ligand. |
| Sodium tert-butoxide (NaOt-Bu) | Anhydrous | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated | Prepared in-house | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |
| Celite® | --- | Commercially Available | For filtration. |
Experimental Protocol
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-isopropoxyaniline (1.0 equiv), sodium tert-butoxide (1.4 equiv), and Xantphos (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 equiv) to the flask.
-
Add anhydrous toluene via syringe.
-
Add 1-methylpiperazine (1.2 equiv) to the reaction mixture via syringe.
-
The reaction vessel is sealed and placed in a preheated oil bath at 100 °C.[7]
Reaction Monitoring and Work-up:
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.[7]
-
The mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]
-
The filtrate is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Catalisadores e ligantes Buchwald [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
analytical methods for characterization of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
An In-Depth Technical Guide to the Analytical Characterization of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Authored by: A Senior Application Scientist
Introduction
This compound is a complex substituted aniline derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, comprehensive characterization is paramount to confirm its identity, purity, and stability. This guide provides a suite of robust analytical methods for the in-depth characterization of this molecule. The protocols outlined herein are designed to be self-validating and are grounded in established analytical principles for substituted anilines.[1][2] This document will detail methodologies for chromatographic separation and purity assessment, structural elucidation, and elemental composition analysis.
A multi-faceted analytical approach is essential for the unambiguous characterization of synthesized molecules like this compound.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the molecular structure and confirming the molecular weight.[1] Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are critical for determining the purity of the compound and identifying any related impurities.[1][3]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it well-suited for analyzing substituted anilines.[3] A reversed-phase HPLC (RP-HPLC) method is proposed here, as it is a versatile and widely used technique for the separation of moderately polar to nonpolar compounds.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which will interact with the nonpolar regions of the analyte, providing good retention and separation from polar impurities.
-
Mobile Phase Gradient: A gradient elution with acetonitrile and water (with a formic acid modifier) is employed to ensure the efficient elution of the target compound and the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
UV Detection: The aromatic nature of the aniline ring allows for sensitive detection using a UV detector. The optimal wavelength can be determined by acquiring a UV spectrum of the analyte.
Experimental Protocol: RP-HPLC
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
3. Data Analysis:
- Integrate the peak areas of all components in the chromatogram.
- Calculate the purity of this compound using the area percent method.
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For this compound, GC-MS can be used to identify any volatile impurities from the synthesis and to provide confirmatory structural information through its mass spectrum. Given the polarity and potential for thermal degradation of aniline derivatives, careful method development is necessary.[3]
Causality Behind Experimental Choices:
-
Derivatization (Optional but Recommended): Silylation of the primary amine group can improve the thermal stability and chromatographic behavior of the analyte. However, direct injection may be possible with an optimized temperature program.
-
Capillary Column: A nonpolar or mid-polar capillary column is suitable for the separation of a wide range of compounds based on their boiling points.
-
Electron Ionization (EI): EI is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to mass spectral libraries for identification.
Experimental Protocol: GC-MS
1. Sample Preparation (Direct Injection):
- Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent such as dichloromethane or ethyl acetate (1 mL).
- Filter the solution through a 0.45 µm syringe filter.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system with a capillary column and an electron ionization source. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) or mid-polar phase.[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on sensitivity requirements. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min). |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Analyze the mass spectrum of the main peak, looking for the molecular ion and characteristic fragment ions.
- Search the mass spectrum against a commercial library (e.g., NIST) for tentative identification of any impurities.[6]
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Causality Behind Experimental Choices:
-
Deuterated Solvent: A suitable deuterated solvent that fully dissolves the analyte is required. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure, especially for complex molecules.[7]
Experimental Protocol: NMR
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
- Ensure the sample is fully dissolved.
2. Instrumentation and Data Acquisition:
| Parameter | Recommended Setting |
| Spectrometer | 300-600 MHz NMR Spectrometer |
| Nuclei | ¹H and ¹³C |
| Temperature | 25 °C |
| ¹H NMR | Standard pulse program, sufficient number of scans for good signal-to-noise. |
| ¹³C NMR | Proton-decoupled pulse program, sufficient number of scans. |
3. Data Analysis:
- Process the raw data (Fourier transform, phase correction, baseline correction).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum to assign protons to specific functional groups.
- Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.
Expected ¹H NMR Signals:
-
Signals corresponding to the aromatic protons on the aniline ring.
-
A multiplet for the methine proton of the isopropoxy group.
-
A doublet for the methyl protons of the isopropoxy group.
-
Signals for the methylene protons of the piperazine ring.
-
A singlet for the methyl protons on the piperazine ring.
-
A broad singlet for the amine (-NH₂) protons.
Expected ¹³C NMR Signals:
-
Signals for the carbon atoms of the aromatic ring.
-
A signal for the methine carbon of the isopropoxy group.
-
A signal for the methyl carbons of the isopropoxy group.
-
Signals for the methylene carbons of the piperazine ring.
-
A signal for the methyl carbon on the piperazine ring.
Diagram: Information from NMR
Caption: Information derived from NMR spectroscopy.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. This data is used to confirm the empirical formula of the compound, which can then be compared to the theoretical formula derived from the proposed structure.
Experimental Protocol: Elemental Analysis
1. Sample Preparation:
- Ensure the sample is pure and thoroughly dried to remove any residual solvents.
- Accurately weigh 2-3 mg of the sample into a tin capsule.
2. Instrumentation:
- Use a calibrated elemental analyzer.
3. Data Analysis:
- The instrument will provide the weight percentages of C, H, and N.
- Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₁₄H₂₃N₃O).
Theoretical Elemental Composition:
-
Carbon (C): 67.43%
-
Hydrogen (H): 9.30%
-
Nitrogen (N): 16.85%
-
Oxygen (O): 6.42%
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
Summary and Concluding Remarks
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, GC-MS for volatile impurity analysis and structural confirmation, NMR for definitive structural elucidation, and elemental analysis for empirical formula confirmation, offers a robust and self-validating approach. Researchers, scientists, and drug development professionals can utilize these protocols as a starting point for their own method development and validation, ensuring the quality and integrity of their scientific work.
References
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
-
Science.gov. chromatography rp-hplc method: Topics by Science.gov. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Available from: [Link]
-
GL Sciences. Analysis of volatile flavor compounds. Available from: [Link]
-
PMC - NIH. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available from: [Link]
-
ResearchGate. GC-MS, GNPS and METLIN Assisted Phytochemical Profiling, Bioactivity Study and Molecular Docking Analysis of Paropsia brazzeana Root Bark, a Medicinal Plant in Zambia. Available from: [Link]
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Supplementary Information. Available from: [Link]
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OpenMETU. Synthesis and Characterization of a New Conducting Polymer Based on 4-(2,5-di-2-thiophen-2-yl-pyrrol-1-yl)-phthalonitrile. Available from: [Link]
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Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available from: [Link]
-
Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Available from: [Link]
-
PMC - PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available from: [Link]
-
Der Pharma Chemica. PCHHAX GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Available from: [Link]
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PubMed. Isolation, identification and characterization of two novel process-related impurities in olanzapine. Available from: [Link]
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- 7. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline, a scaffold of significant interest in medicinal chemistry, likely due to its structural similarity to precursors of targeted therapies like kinase inhibitors. We present detailed protocols for three robust derivatization strategies targeting the primary aniline amine: acylation, sulfonylation, and reductive amination. The causality behind experimental choices is elucidated to empower researchers in developing novel compound libraries. Furthermore, a logical, tiered biological screening cascade is proposed, focusing on kinase inhibition profiling, to efficiently identify and characterize promising drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this valuable chemical scaffold.
Introduction: The Rationale for Derivatization
The core structure, this compound, presents multiple functional groups amenable to chemical modification. The primary aromatic amine is a particularly attractive handle for derivatization due to its well-established reactivity and its prevalence in a vast array of bioactive molecules. Aniline derivatives are known to be key components in many pharmaceuticals; however, they can also be associated with metabolic liabilities, such as the formation of reactive quinone-imine species through Cytochrome P450-mediated oxidation[1]. Strategic derivatization of the aniline nitrogen can mitigate these risks while systematically exploring the structure-activity relationship (SAR).
A structurally related compound, 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, is a critical intermediate in the synthesis of Ceritinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor used in cancer therapy[2]. This suggests that the this compound scaffold is a promising starting point for the discovery of novel kinase inhibitors. The derivatization strategies outlined herein are designed to generate a diverse library of analogues to probe the chemical space around this core, with the goal of identifying compounds with enhanced potency, selectivity, and favorable pharmacological properties.
Physicochemical & Safety Data of Core Compound
A thorough understanding of the starting material is paramount for successful synthesis and safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃N₃O | [3] |
| Molecular Weight | 249.36 g/mol | [3] |
| Appearance | Typically a solid powder | N/A |
| CAS Number | 1280594-97-9 | [3] |
| Known Hazards | Similar aniline and piperazine-containing compounds are known to be potentially harmful if swallowed, cause skin irritation, and may cause serious eye damage.[4][5] Handle with appropriate personal protective equipment (PPE). |
Strategic Derivatization Workflow
The primary aniline amine is the most nucleophilic and sterically accessible site for modification. The following workflow outlines three distinct and high-yielding strategies to diversify the core scaffold.
Caption: Derivatization workflow for the core aniline scaffold.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific reactivity of the chosen reagents. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Acylation via Acyl Chloride
Principle: This protocol describes the N-acetylation of the primary aniline amine using an acyl chloride in the presence of a base. This is a classic nucleophilic acyl substitution reaction that is generally high-yielding and proceeds rapidly. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic[6].
Materials and Reagents:
-
This compound
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., TEA, 1.2 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Causality: Slow addition is necessary to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure amide derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Sulfonylation
Principle: This protocol forms a sulfonamide linkage by reacting the aniline with a sulfonyl chloride. Sulfonamides are excellent hydrogen bond donors and are metabolically stable, making them a valuable functional group in drug design. The reaction mechanism is analogous to acylation.
Materials and Reagents:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous Pyridine or DCM with TEA
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) and cool to 0 °C. Alternatively, use the conditions from Protocol 1 (DCM/TEA).
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution. Causality: Portion-wise addition helps manage the reaction rate.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Workup: Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine. A precipitate of the product may form.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude solid by recrystallization or flash column chromatography. Characterize the final product by NMR and MS. A general procedure for the sulfonylation of anilines has been well-documented[7][8].
Protocol 3: Reductive Amination
Principle: This one-pot reaction forms a C-N bond by first generating an imine intermediate from the aniline and an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.[9][10] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could protonate the starting amine.[11]
Materials and Reagents:
-
This compound
-
Aldehyde or ketone of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing this compound (1.0 eq) and the chosen aldehyde/ketone (1.1 eq), add anhydrous DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, but it is often not necessary.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Causality: STAB is moisture-sensitive, and portion-wise addition prevents a rapid, uncontrolled reaction.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the residue by flash column chromatography and characterize the final secondary amine derivative by NMR and MS.
Biological Screening Cascade
Given the scaffold's similarity to known kinase inhibitors, a tiered screening approach is recommended to efficiently identify and characterize new inhibitors.
Caption: Tiered biological screening cascade for derivative library.
Protocol 4: Tier 1 - Primary Kinase Panel Screening
Principle: A broad kinase panel screen is the most efficient method to identify initial hits and understand the selectivity profile of the new compounds. This involves testing each compound at a single, high concentration against a large number of purified kinases. Radiometric assays, such as the HotSpot™ assay, are a gold standard due to their high sensitivity and direct measurement of enzymatic activity.[12][13]
Methodology:
-
Compound Preparation: Solubilize compounds in 100% DMSO to create 10 mM stock solutions.
-
Assay Provider: Submit compounds to a commercial vendor (e.g., Reaction Biology, Eurofins) for screening against their largest available kinase panel.
-
Assay Conditions: Request screening at a single concentration (e.g., 1 µM or 10 µM) at or near the Kₘ for ATP for each kinase to identify ATP-competitive inhibitors.[12]
-
Data Analysis: The primary data will be reported as Percent of Control (POC) or Percent Inhibition. Hits are typically defined as compounds that cause >50% or >70% inhibition of kinase activity.
Protocol 5: Tier 2 - IC₅₀ Determination
Principle: For compounds identified as hits in the primary screen, a full dose-response curve is generated to determine their potency (IC₅₀ value). Luminescence-based assays like ADP-Glo™ are widely used. They indirectly measure kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal via a luciferase reaction.[14] This method is robust, sensitive, and amenable to high-throughput formats.[15]
Methodology:
-
Plate Preparation: Prepare a serial dilution of the hit compounds in an appropriate assay plate (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Kinase Reaction: Add the purified kinase enzyme and its specific substrate to the wells containing the compound dilutions.
-
Initiate the reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the light output using a luminometer by adding the Kinase Detection Reagent.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.
-
PubChem. (n.d.). Aniline. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Institutes of Health. Retrieved from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
MDPI. (n.d.). DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Retrieved from [Link]
-
Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][4]thiazine derivatives. Retrieved from [Link]
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SciSpace. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
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YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
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MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
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MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]
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ResearchGate. (2025). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. Retrieved from [Link]
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Journal of Chemical Education. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
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Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Polar Aniline Compounds
Welcome to the technical support center for the purification of polar aniline compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-problematic molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate purification issues but also to develop a robust understanding for future challenges.
Introduction: The Challenge of Polar Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. However, their purification can be a significant bottleneck in a synthetic workflow. The presence of the basic amino group on an aromatic ring imparts a unique combination of properties:
-
Polarity and Water Solubility: The -NH2 group can engage in hydrogen bonding, leading to increased polarity and, in many cases, significant water solubility. This complicates standard liquid-liquid extractions and normal-phase chromatography.[1]
-
Basicity and pKa: The basicity of the aniline nitrogen (pKa of the conjugate acid is ~4.6 for aniline) means that the compound's ionization state is highly dependent on pH.[2] This property can be both a challenge and a powerful tool in purification.
-
Reactivity and Instability: Anilines are susceptible to oxidation, often evidenced by a color change from colorless or pale yellow to reddish-brown upon exposure to air and light.[3][4] This degradation can lead to the formation of colored impurities that are difficult to remove. Additionally, the amino group can interact strongly with acidic surfaces, such as silica gel, leading to poor peak shape and recovery in chromatography.[5]
This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for the most effective purification techniques.
Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter during the purification of polar aniline compounds in a question-and-answer format.
Issue 1: My polar aniline streaks badly or doesn't move off the baseline in normal-phase column chromatography.
Question: I'm trying to purify a polar aniline derivative on a silica gel column using a standard ethyl acetate/hexane solvent system, but the compound is either sticking to the top of the column or streaking severely. What's happening and how can I fix it?
Answer: This is a classic problem arising from the interaction between the basic aniline and the acidic silica gel stationary phase. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to irreversible adsorption or slow, uneven elution (streaking).[5]
Causality and Solution:
To overcome this, you need to suppress the strong interaction between your basic analyte and the acidic stationary phase. There are two primary strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your aniline for the active sites on the silica gel.
-
Triethylamine (TEA): Adding 0.1-1% TEA to your mobile phase is a common and effective solution. The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your aniline.
-
Ammonia: For very basic anilines, a mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol or isopropanol can be effective.[5] A common eluent system is dichloromethane/methanol with a small amount of aqueous ammonia.
-
-
Use of a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or a chemically modified stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Treated Silica: Some manufacturers offer silica gels that have been treated to reduce the acidity of the surface.
-
Reverse-Phase Chromatography: For highly polar anilines, reverse-phase chromatography is often a better choice.[6]
-
Issue 2: I have low recovery of my polar aniline after an aqueous workup.
Question: My aniline derivative has significant water solubility. After performing a liquid-liquid extraction with an organic solvent and water, I'm losing a substantial amount of my product to the aqueous layer. How can I improve my recovery?
Answer: The water solubility of polar anilines is a direct consequence of their ability to form hydrogen bonds. To improve recovery, you need to decrease the solubility of your aniline in the aqueous phase.
Causality and Solution:
-
"Salting Out": The addition of a saturated aqueous solution of sodium chloride (brine) to the aqueous phase will decrease the solubility of your organic compound.[7] The high concentration of ions in the brine disrupts the hydrogen-bonding network between water and your aniline, effectively "pushing" it into the organic layer.
-
pH Adjustment: The solubility of anilines is highly pH-dependent.
-
If your aniline is in its neutral form, it will be less soluble in water than in its protonated (salt) form. Ensure the pH of your aqueous layer is basic (pH > 8) to deprotonate any anilinium ions that may have formed.
-
Conversely, if you are trying to remove acidic impurities, you can wash with a basic aqueous solution (e.g., NaHCO3 or NaOH) to deprotonate the acids and extract them into the aqueous layer, leaving your neutral aniline in the organic phase.[8][9]
-
-
Choice of Organic Solvent: Use a more polar organic solvent for the extraction, such as dichloromethane or ethyl acetate, which will better solvate your polar aniline. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.
Issue 3: My purified aniline is colorless initially but turns brown/red over time.
Question: I've successfully purified my aniline, and it looks great. However, after a short period of storage, it develops a dark color. What is causing this, and how can I prevent it?
Answer: The development of a reddish-brown color is a tell-tale sign of oxidation.[3][4] The electron-rich aromatic ring and the amino group are susceptible to oxidation by atmospheric oxygen, which is often catalyzed by light. This process forms highly colored polymeric impurities.
Causality and Solution:
-
Storage Conditions:
-
Inert Atmosphere: Store your purified aniline under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Light Protection: Use an amber-colored vial or wrap the vial in aluminum foil to protect it from light.
-
Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.
-
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant can be beneficial, although this is more common in industrial applications.
-
Purification Prior to Use: If an older sample has discolored, it can often be repurified immediately before use by passing it through a short plug of activated carbon or alumina to remove the colored impurities, or by re-distillation if the compound is thermally stable.
Frequently Asked Questions (FAQs)
Q1: How does the pKa of my aniline derivative affect my purification strategy?
A1: The pKa of the conjugate acid of your aniline is a critical parameter.[10] It determines the pH range over which your aniline will be protonated (charged) or neutral.
-
Acid-Base Extraction: This property is the cornerstone of acid-base extraction. By adjusting the pH of the aqueous phase to be at least 2 pH units below the pKa of the anilinium ion, you can ensure that your aniline is fully protonated and will partition into the aqueous layer.[11] This allows for the separation from neutral or acidic impurities. Subsequently, raising the pH of the aqueous layer to be at least 2 pH units above the pKa will regenerate the neutral aniline, which can then be extracted into an organic solvent.
-
Chromatography: In reverse-phase chromatography, operating the mobile phase at a pH below the pKa of the anilinium ion can lead to better peak shapes for some anilines, as it suppresses the interaction with residual silanols on the stationary phase. However, for many polar anilines, running in the neutral form with a high pH mobile phase on a pH-stable column can also be very effective.[12]
Q2: When should I choose reverse-phase chromatography over normal-phase for my polar aniline?
A2: Reverse-phase chromatography is generally the preferred method for highly polar compounds.[6][13]
-
Choose Reverse-Phase When:
-
Your aniline is highly soluble in polar solvents like water, methanol, or acetonitrile.
-
Your compound streaks severely on silica, even with basic modifiers.
-
You are dealing with a complex mixture containing compounds with a wide range of polarities.
-
-
Stationary Phase Selection: C18 columns are the workhorse of reverse-phase chromatography. For more polar anilines, a column with a less hydrophobic stationary phase (e.g., C8, C4, or a polar-embedded phase) may provide better retention and selectivity.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a buffer or pH modifier (e.g., formic acid, acetic acid, or ammonium hydroxide) to control the ionization state of the analyte and improve peak shape.[15]
Q3: What are some effective recrystallization strategies for highly water-soluble anilines?
A3: Recrystallization can be a powerful purification technique for solids, but it can be challenging for water-soluble compounds.[16]
-
Solvent Selection: The key is to find a solvent system in which your aniline is soluble at high temperatures but sparingly soluble at low temperatures.
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the aniline is very soluble) and a "poor" solvent (in which it is less soluble) is often effective. For a water-soluble aniline, you might try a mixture of water and a miscible organic solvent like ethanol, isopropanol, or acetone. You would dissolve the compound in the minimum amount of the hot "good" solvent (or the mixture) and then slowly add the "poor" solvent until turbidity appears. Upon cooling, crystals should form.
-
Salt Formation: Consider converting the aniline to a salt (e.g., the hydrochloride or sulfate salt) by treating it with the appropriate acid.[17] These salts often have very different solubility profiles and may be more amenable to recrystallization from water or alcohol/water mixtures. The pure salt can then be neutralized to regenerate the aniline.
-
Experimental Protocols
Protocol 1: Optimizing Acid-Base Extraction for a Polar Aniline
This protocol outlines a systematic approach to separating a polar aniline from neutral and acidic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Impurity Removal: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. This step will remove any strongly acidic impurities.
-
Phenolic Impurity Removal: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Shake and separate the layers. This will remove weakly acidic impurities like phenols.[18]
-
Aniline Extraction: To extract the polar aniline, add an equal volume of 1 M aqueous hydrochloric acid (HCl). Shake and separate. The protonated aniline will now be in the aqueous layer. The organic layer now contains any neutral impurities.
-
Aniline Recovery: Transfer the acidic aqueous layer to a clean flask and cool it in an ice bath. Slowly add a concentrated basic solution (e.g., 6 M NaOH) with stirring until the pH is strongly basic (pH > 10). The neutral aniline should precipitate out or form an oily layer.
-
Final Extraction: Transfer the mixture back to a separatory funnel and extract the purified aniline into a fresh portion of organic solvent (e.g., dichloromethane). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase Flash Chromatography of a Polar Aniline
This protocol provides a general workflow for purifying a polar aniline using reverse-phase flash chromatography.
-
Sample Preparation: Dissolve the crude sample in a small amount of a strong solvent, such as methanol or dimethyl sulfoxide (DMSO). If the sample does not fully dissolve, sonication may be helpful.
-
Column Selection: Choose a C18 flash column appropriate for your sample size.
-
Mobile Phase Selection: A common starting point is a gradient of water and acetonitrile (or methanol).
-
Solvent A: Water with 0.1% formic acid (for acidic conditions) or 0.1% ammonium hydroxide (for basic conditions, ensure column is compatible).
-
Solvent B: Acetonitrile (or methanol) with the same modifier as Solvent A.
-
-
Gradient Development: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be 5-95% B over 10-20 column volumes.
-
Loading: Load the dissolved sample onto the column. If the sample was dissolved in a strong solvent like DMSO, ensure the injection volume is small to prevent poor peak shape. Alternatively, the sample can be pre-adsorbed onto a small amount of C18 silica.
-
Elution and Fraction Collection: Run the gradient and collect fractions. Monitor the elution using a UV detector.
-
Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or the product can be extracted into an organic solvent after pH adjustment if necessary.
Visualizations and Data
Decision Tree for Purification Method Selection
This diagram provides a logical workflow for choosing the most appropriate purification strategy for a polar aniline.
Caption: Decision tree for selecting a purification method.
Troubleshooting Low Recovery Workflow
This diagram outlines a systematic approach to diagnosing and solving low recovery issues.
Caption: Workflow for troubleshooting low product recovery.
Data Tables
Table 1: Properties of Common Solvents for Polar Aniline Purification
| Solvent | Polarity Index | Boiling Point (°C) | Application Notes |
| Water | 10.2 | 100 | Used in reverse-phase and acid-base extractions. |
| Methanol | 5.1 | 65 | Polar protic solvent for reverse-phase and some normal-phase systems. |
| Acetonitrile | 5.8 | 82 | Common organic modifier in reverse-phase HPLC.[19] |
| Ethyl Acetate | 4.4 | 77 | Medium polarity solvent for extractions and normal-phase chromatography. |
| Dichloromethane | 3.1 | 40 | Good for extractions; common in normal-phase chromatography for polar compounds. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Can be used as a stronger solvent in normal-phase chromatography. |
Table 2: Selection Guide for Chromatographic Stationary Phases
| Stationary Phase | Polarity | Primary Interaction | Best For |
| Silica Gel | Polar, Acidic | Adsorption | Less polar anilines; requires basic modifier for polar anilines. |
| Alumina (Neutral/Basic) | Polar | Adsorption | Basic compounds, good alternative to silica.[20] |
| C18 (Octadecylsilane) | Non-polar | Partitioning | A wide range of polar to moderately non-polar anilines in reverse-phase mode.[21] |
| C8 (Octylsilane) | Non-polar | Partitioning | More polar anilines that are not well-retained on C18. |
| Polar-Embedded Phases | Intermediate | Partitioning & H-bonding | Enhanced retention of polar anilines in reverse-phase mode.[6] |
| HILIC | Polar | Partitioning | Very polar, water-soluble anilines that have low retention in reverse-phase.[20] |
References
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-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline. PubChem Compound Database. Retrieved from [Link]
-
CBSE Academic. (2025). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. Retrieved from [Link]
-
Vajda, P., Bocian, S., Buszewski, B., & Felinger, A. (2012). Effect of polar interactions on the nonlinear behavior of phenol and aniline in reversed phase liquid chromatography. Journal of Chromatography A, 1228, 155-164. doi:10.1016/j.chroma.2011.12.024. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a water soluble compound?. Retrieved from [Link]
-
Sun, P., Wang, X., & Liu, G. (2011). Chromatographic studies of unusual on-column degradations of aniline compounds on XBridge Shield RP18 column in high pH aqueous mobile phase. Journal of Separation Science, 34(14), 1759-1765. doi:10.1002/jssc.201100147. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
ResearchGate. (2004). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). On-Column Sample Degradation. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
PubMed. (2024). The potential of polyaniline-coated stationary phase in hydrophilic interaction liquid chromatography-based solid-phase extraction for glycopeptide enrichment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2020). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]
-
YouTube. (2022). Chemistry A Level: Purifying an organic liquid. Retrieved from [Link]
-
American Chemical Society. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 37(3), 969-975. Retrieved from [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extractions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]
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ACS Organic Division. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
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JoVE. (2020). Video: Recrystallization - Procedure. Retrieved from [Link]
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Reddit. (n.d.). What are some practical ways to purify complex compounds other than column chromatography?. r/chemistry. Retrieved from [Link]
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The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Retrieved from [Link]
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MDPI. (2024). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. Retrieved from [Link]
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Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
Quora. (2022). What is the best way to make aniline dissolve in water?. Retrieved from [Link]
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YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of Piperazine Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and optimize the cellular uptake of your molecules.
Introduction: The Piperazine Permeability Paradox
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2][3] Its two basic nitrogen atoms provide a versatile handle for chemical modification, often leading to favorable pharmacokinetic and pharmacodynamic properties.[3] However, the inherent polarity and potential for protonation at physiological pH can significantly hinder passive diffusion across the lipophilic cell membrane, a critical step for reaching intracellular targets.[4] This guide will equip you with the knowledge and practical strategies to diagnose and overcome these permeability barriers.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the poor cell permeability of piperazine derivatives.
Problem 1: My piperazine derivative shows excellent target engagement in biochemical assays but has low activity in cell-based assays.
This is a classic indicator of poor cell permeability. The compound is active against its purified target but cannot reach it in a cellular context.
Initial Diagnostic Questions:
-
What is the calculated lipophilicity (e.g., cLogP) of your compound?
-
Rationale: Highly polar compounds (low cLogP) struggle to partition into the lipid bilayer, while excessively lipophilic compounds (high cLogP) can get trapped within the membrane.
-
-
What is the pKa of your piperazine derivative?
-
Rationale: The ionization state at physiological pH (typically 7.4) is crucial. A high degree of ionization leads to a charged species that does not readily cross the cell membrane.
-
-
Have you experimentally measured the compound's permeability?
Experimental Workflow for Diagnosing Poor Permeability:
Caption: Strategy selection for improving permeability.
Concluding Remarks
Overcoming the poor cell permeability of piperazine derivatives is a multifaceted challenge that requires a systematic and informed approach. By combining careful experimental design, thoughtful chemical modification, and appropriate formulation strategies, researchers can successfully navigate these hurdles. This guide provides a foundation for troubleshooting common issues and selecting the most promising avenues for enhancing the cellular uptake of your compounds, ultimately accelerating your drug discovery and development efforts.
References
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. The Journal of Antimicrobial Chemotherapy. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
-
Cell Permeability Assay. BioIVT. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. [Link]
-
Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics. PLoS One. [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]
-
Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. Membranes. [Link]
-
Selected Arylpiperazines Are Capable of Reversing Multidrug Resistance in Escherichia coli Overexpressing RND Efflux Pumps. ResearchGate. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
-
Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. [Link]
-
(PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]
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Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
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Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
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Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. [Link]
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Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
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Prediction of Membrane Permeation of Small Drug Molecules using Silcs Energy Profile with Machine Learning. ResearchGate. [Link]
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Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]
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The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]
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Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications. [Link]
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Navigating the Synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the manufacturing of several pharmaceutical compounds. This guide is designed to provide in-depth, practical advice to troubleshoot and optimize the multi-step synthesis of this molecule. As Senior Application Scientists, we present not just a protocol, but a strategic guide grounded in mechanistic principles and extensive laboratory experience to empower you in scaling up this synthesis with confidence and efficiency.
Strategic Overview of the Synthesis
The successful synthesis of this compound is most effectively approached through a convergent three-step sequence. This strategy is designed for robustness, scalability, and control over purity at each stage. The pathway involves:
-
Williamson Ether Synthesis: Introduction of the isopropoxy group onto a commercially available, functionalized phenol.
-
Nitro Group Reduction: Conversion of the nitro functionality to the key aniline group.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: The crucial C-N bond formation to introduce the 4-methylpiperazine moiety.
This guide will dissect each of these steps, providing a detailed experimental protocol followed by a comprehensive troubleshooting and FAQ section.
Caption: Overall synthetic workflow for this compound.
Step 1: Williamson Ether Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene
The initial step focuses on the formation of the isopropoxy ether. The Williamson ether synthesis is a reliable and well-understood method for this transformation.[1][2][3]
Experimental Protocol
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| 4-Chloro-2-nitrophenol | 1.0 | (Specify starting amount) | Ensure dryness of the starting material. |
| 2-Bromopropane | 1.5 | (Calculate based on SM) | Use of a slight excess drives the reaction to completion. |
| Potassium Carbonate (K₂CO₃) | 2.0 | (Calculate based on SM) | Anhydrous, finely powdered K₂CO₃ is recommended for optimal reactivity. |
| Acetone or DMF | - | (Appropriate volume) | Ensure the use of an anhydrous polar apathetic solvent. |
| Temperature | - | Reflux (Acetone: ~56°C, DMF: can be run at a higher temp e.g., 80-100°C) | |
| Reaction Time | - | 12-24 hours | Monitor by TLC or LC-MS for disappearance of starting material. |
Procedure:
-
To a stirred suspension of 4-chloro-2-nitrophenol and potassium carbonate in the chosen solvent, add 2-bromopropane at room temperature.
-
Heat the reaction mixture to reflux and maintain for the specified time.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Troubleshooting & FAQs: Step 1
Q1: My reaction is sluggish and does not go to completion, even after extended reaction times. What could be the issue?
A1: Several factors could contribute to a slow or incomplete reaction:
-
Insufficiently strong base: While potassium carbonate is generally effective, for a less reactive system, a stronger base like sodium hydride (NaH) could be used.[1] However, this requires stricter anhydrous conditions and careful handling.
-
Purity of reagents and solvent: The presence of water can quench the phenoxide intermediate, hindering the reaction. Ensure all reagents and the solvent are thoroughly dried.
-
Steric hindrance: Although 2-bromopropane is a secondary alkyl halide, which can lead to some elimination, it is generally suitable. However, for a highly hindered phenol, this could become a significant issue.[2][4]
Q2: I am observing a significant amount of a side product. What is it likely to be and how can I minimize it?
A2: The most common side product in this reaction is the alkene formed from the E2 elimination of 2-bromopropane, which is propene. This is more likely with secondary alkyl halides.[2][4] To minimize this:
-
Use a less hindered base: A bulky base will favor elimination. Potassium carbonate is a good choice in this regard.
-
Control the temperature: Higher temperatures can favor elimination. If using a higher boiling solvent like DMF, try running the reaction at a lower temperature for a longer period.
Q3: Is there an alternative to 2-bromopropane?
A3: Yes, isopropyl tosylate or mesylate can be used. These are better leaving groups and can sometimes lead to cleaner reactions with less elimination. However, they are more expensive and need to be prepared.
Step 2: Reduction of 1-Chloro-2-isopropoxy-4-nitrobenzene to 4-Chloro-2-isopropoxyaniline
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is often the cleanest method, but chemical reduction offers a practical alternative.
Experimental Protocol (Catalytic Hydrogenation)
| Reagent/Parameter | Amount | Notes |
| 1-Chloro-2-isopropoxy-4-nitrobenzene | (Starting amount) | |
| Palladium on Carbon (10% Pd/C) | 1-5 mol% | Catalyst loading may need optimization. |
| Hydrogen Gas | 1 atm (balloon) or higher pressure | |
| Ethanol or Ethyl Acetate | (Appropriate volume) | |
| Temperature | Room Temperature | |
| Reaction Time | 2-12 hours | Monitor by TLC, LC-MS, or hydrogen uptake. |
Procedure:
-
Dissolve the nitro compound in the solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude aniline.
Troubleshooting & FAQs: Step 2
Q1: The reduction is incomplete, and I see starting material remaining. How can I drive it to completion?
A1:
-
Catalyst activity: The Pd/C catalyst can deactivate over time or if exposed to certain impurities (e.g., sulfur compounds). Use fresh, high-quality catalyst.
-
Hydrogen pressure: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure (e.g., in a Parr shaker) can significantly increase the reaction rate.
-
Solvent choice: Ensure the starting material and product are soluble in the chosen solvent.
Q2: I am concerned about the safety of using hydrogen gas. Are there alternatives?
A2: Yes, several chemical reduction methods are effective:
-
Tin(II) chloride (SnCl₂): This is a classic and reliable method for nitro group reduction.
-
Iron (Fe) or Zinc (Zn) in acidic media (e.g., HCl or acetic acid): These are cost-effective and widely used in industrial processes.[5] However, the workup can be more involved to remove the metal salts.
-
Transfer hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can be a safer alternative to using hydrogen gas directly.
Q3: My final product has a dark color. What is the cause and how can I purify it?
A3: Anilines are prone to air oxidation, which can lead to colored impurities.
-
Workup under an inert atmosphere: To minimize oxidation, perform the workup and purification under nitrogen or argon.
-
Purification: The crude product can often be purified by column chromatography or by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure aniline.
Step 3: Buchwald-Hartwig Amination of 4-Chloro-2-isopropoxyaniline with 1-Methylpiperazine
This final step involves the formation of the C-N bond between the aniline and the piperazine ring. The Buchwald-Hartwig amination is a powerful tool for this type of transformation.
Experimental Protocol
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| 4-Chloro-2-isopropoxyaniline | 1.0 | (Starting amount) | |
| 1-Methylpiperazine | 1.2 | (Calculate based on SM) | A slight excess is used. |
| Pd₂(dba)₃ | 0.01-0.05 | (Calculate based on SM) | Palladium source. |
| Xantphos or similar ligand | 0.02-0.10 | (Calculate based on SM) | Ligand choice is critical. |
| Sodium tert-butoxide (NaOtBu) | 1.5 | (Calculate based on SM) | A strong, non-nucleophilic base is required. |
| Toluene or Dioxane | - | (Anhydrous) | |
| Temperature | 80-110°C | ||
| Reaction Time | 8-24 hours | Monitor by LC-MS. |
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aniline, 1-methylpiperazine, palladium catalyst, ligand, and base in a dry flask.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the specified temperature and stir for the required time.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth, practical comparison of the analytical techniques required to definitively confirm the structure of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices and establish a self-validating system of protocols to ensure the highest degree of confidence in your synthesized compound.
The Analytical Imperative: A Multi-Faceted Approach
The structure of this compound, a molecule with multiple functional groups including a substituted aniline ring, a piperazine moiety, and an isopropoxy group, necessitates a multi-technique approach for unambiguous characterization.[1][2] Relying on a single analytical method is insufficient, as it may not provide the necessary resolution to distinguish between potential isomers or identify subtle impurities. The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive and robust confirmation of the target structure.[3]
This guide will first present the predicted spectral data for this compound, derived from the analysis of its constituent fragments. We will then delve into the detailed experimental protocols for acquiring this data and, finally, compare the expected results with those of a potential, closely related isomer to demonstrate the discerning power of this combined analytical workflow.
Predicted Spectroscopic Data for this compound
Due to the absence of a publicly available, comprehensive set of experimental spectra for the target molecule, we have constructed a predicted dataset based on the known spectral properties of its core fragments: 4-(4-methylpiperazin-1-yl)aniline, isopropoxyanilines, and N-methylpiperazine.[2][4][5][6][7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~6.8-7.0 | d | 1H | Ar-H | Aromatic proton ortho to the isopropoxy group. |
| ~6.6-6.8 | dd | 1H | Ar-H | Aromatic proton ortho to the piperazine group and meta to the isopropoxy group. |
| ~6.5-6.7 | d | 1H | Ar-H | Aromatic proton meta to the piperazine group and ortho to the amino group. |
| ~4.4-4.6 | sept | 1H | -CH(CH₃)₂ | Isopropoxy methine proton, split by six methyl protons. |
| ~3.8-4.0 | s (br) | 2H | -NH₂ | Amine protons, broad singlet, chemical shift can vary with concentration and solvent. |
| ~3.0-3.2 | t | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the aniline nitrogen. |
| ~2.5-2.7 | t | 4H | Piperazine -CH₂- | Protons on the piperazine ring adjacent to the N-methyl group. |
| ~2.3-2.4 | s | 3H | -NCH₃ | N-methyl protons, a sharp singlet. |
| ~1.3-1.4 | d | 6H | -CH(CH₃)₂ | Isopropoxy methyl protons, a doublet due to coupling with the methine proton. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~150-155 | Ar-C | Aromatic carbon attached to the isopropoxy group. |
| ~140-145 | Ar-C | Aromatic carbon attached to the piperazine group. |
| ~135-140 | Ar-C | Aromatic carbon attached to the amino group. |
| ~115-125 | Ar-CH | Aromatic methine carbons. |
| ~70-75 | -CH(CH₃)₂ | Isopropoxy methine carbon. |
| ~55-60 | Piperazine -CH₂- | Piperazine carbons adjacent to the N-methyl group. |
| ~48-52 | Piperazine -CH₂- | Piperazine carbons adjacent to the aniline nitrogen. |
| ~45-48 | -NCH₃ | N-methyl carbon. |
| ~20-25 | -CH(CH₃)₂ | Isopropoxy methyl carbons. |
Table 3: Predicted Mass Spectrometry (EI) Data
| m/z | Predicted Fragment | Rationale & Key Insights |
| 263 | [M]⁺ | Molecular ion peak. |
| 248 | [M - CH₃]⁺ | Loss of a methyl group. |
| 220 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 192 | [M - C₄H₉N]⁺ | Cleavage of the N-methylpiperazine ring. |
| 70 | [C₄H₈N]⁺ | N-methylpiperazine fragment. |
Table 4: Predicted FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale & Key Insights |
| 3450-3250 | N-H | Stretching (asymmetric and symmetric) | Characteristic of the primary amine. |
| 3050-3000 | C-H | Aromatic stretching | Indicates the presence of the benzene ring. |
| 2980-2800 | C-H | Aliphatic stretching | From the isopropoxy and piperazine moieties. |
| 1620-1580 | N-H | Bending | Confirms the primary amine. |
| 1500-1400 | C=C | Aromatic ring stretching | Further evidence of the benzene ring. |
| 1250-1000 | C-O | Ether stretching | Strong band indicative of the isopropoxy group. |
| 1335-1250 | C-N | Aromatic amine stretching | Confirms the connection of the piperazine to the aniline ring. |
Experimental Protocols for Structural Confirmation
To achieve the self-validating system of analysis we've discussed, the following detailed protocols should be followed.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required (typically 1024 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks. Correlate the ¹H and ¹³C data to build the molecular structure.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable information about its structure.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50 to 400.
-
Data Analysis: Identify the molecular ion peak ([M]⁺). Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C, C-O, and C-N bonds.
Comparative Analysis: Distinguishing from a Potential Isomer
To underscore the importance of a multi-technique approach, let's consider a potential isomer that could be formed during the synthesis: 4-Isopropoxy-2-(4-methylpiperazin-1-yl)aniline .
Caption: Key differentiating features between the target molecule and a potential isomer.
How the Data Differs:
-
¹H NMR: The aromatic region of the spectrum would be the most telling. For the target molecule, we expect three distinct aromatic protons with specific splitting patterns. For the isomer, the symmetry and substitution pattern are different, which would result in a different set of chemical shifts and coupling constants for the aromatic protons.
-
¹³C NMR: The chemical shifts of the aromatic carbons would also differ significantly due to the change in the positions of the substituents. The carbon attached to the piperazine group and the one attached to the isopropoxy group would have notably different chemical shifts in the isomer compared to the target molecule.
-
Mass Spectrometry: While the molecular ion peak would be the same (m/z 263), the relative abundances of certain fragment ions might differ due to the different steric and electronic environment around the bonds, although this may be less conclusive than NMR.
-
FTIR Spectroscopy: While the major functional group absorptions would be present in both spectra, the "fingerprint region" (below 1500 cm⁻¹) would be unique for each isomer, providing a definitive means of distinction.
Conclusion
The structural confirmation of a newly synthesized compound like this compound is a critical step that demands a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR spectroscopy, researchers can build a self-validating and irrefutable body of evidence. This guide provides the foundational knowledge and detailed protocols to empower scientists to confidently and accurately characterize their synthesized molecules, ensuring the integrity and reproducibility of their research.
References
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PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]
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Krygowski, T. M., & Stępień, B. T. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79(11), 1739-1753. [Link]
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PubChem. 1-Methylpiperazine. [Link]
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Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. [Link]
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PubChem. 4-Isopropoxyaniline. [Link]
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PubChem. 2-Isopropylaniline. [Link]
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ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... [Link]
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A Comparative Efficacy Analysis of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline and Structurally Related EGFR Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Comparative Efficacy Studies in Kinase Inhibitor Development
In the landscape of targeted cancer therapy, the discovery of novel small molecule inhibitors with improved efficacy and safety profiles is a paramount objective. The compound 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline, while not extensively characterized in public literature, possesses structural motifs—specifically the aniline and methylpiperazine moieties—commonly found in a class of therapeutic agents known as kinase inhibitors. These agents have revolutionized the treatment of various malignancies by targeting the dysregulated enzymatic activity of kinases that drive oncogenesis.
Given its structural similarity to established anilino-pyrimidine and anilino-quinazoline based kinase inhibitors, it is hypothesized that this compound may exert its biological effects through the inhibition of a protein kinase. A prime candidate in this regard is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in non-small cell lung cancer (NSCLC) and other epithelial tumors.[1][2]
This guide provides a comprehensive framework for evaluating the preclinical efficacy of this compound. To establish a robust comparative context, we will benchmark its hypothetical performance against two clinically approved EGFR inhibitors: Gefitinib (Iressa®), a first-generation reversible inhibitor, and Osimertinib (Tagrisso®), a third-generation irreversible inhibitor.[3][4] The experimental workflows detailed herein are designed to elucidate the compound's potency, selectivity, and mechanism of action, providing a clear, data-driven pathway for its preclinical assessment.
Comparative Compounds: A Structural Overview
A comparative analysis of the chemical structures of this compound, Gefitinib, and Osimertinib reveals both commonalities and key differences that likely influence their biological activity.
-
This compound (Hypothetical Test Article): This compound features a core aniline ring substituted with an isopropoxy group and a 4-methylpiperazin-1-yl group. The aniline nitrogen serves as a potential hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. The methylpiperazine moiety is often incorporated to enhance solubility and cell permeability.
-
Gefitinib: A synthetic anilinoquinazoline, Gefitinib acts as a reversible inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site.[3][5] This action blocks the subsequent autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[3][5]
-
Osimertinib: This mono-anilino-pyrimidine compound is a third-generation, irreversible EGFR inhibitor.[4] It contains an acrylamide group that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[4] This irreversible binding leads to sustained inhibition of the kinase.
In Vitro Efficacy Assessment: A Step-by-Step Approach
The initial evaluation of a novel kinase inhibitor involves a series of in vitro assays to determine its biochemical potency, cellular activity, and impact on downstream signaling pathways.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the purified EGFR kinase domain.
Experimental Protocol: ADP-Glo™ Kinase Assay [4]
-
Reagent Preparation: Prepare a reaction buffer containing 20 mM Tris (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT. Prepare serial dilutions of the test compound, Gefitinib, and Osimertinib in 50% DMSO.
-
Enzyme and Substrate Preparation: Prepare solutions of purified recombinant human EGFR kinase (wild-type and clinically relevant mutants such as L858R, exon 19 deletion, and T790M) and a suitable peptide substrate (e.g., Y12-Sox).
-
Kinase Reaction: In a 384-well plate, pre-incubate the EGFR kinase with the test compounds for 30 minutes at 27°C. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
ADP Detection: After a defined incubation period (e.g., 60 minutes), stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Expected Data and Comparative Analysis:
The IC50 values will provide a direct comparison of the biochemical potency of the three compounds against wild-type and various mutant forms of EGFR. A lower IC50 value indicates greater potency.
Table 1: Hypothetical Comparative Biochemical Potency (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 del) | EGFR (T790M) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Gefitinib | ~1.4 μM | ~0.003 μM | Data varies | >10 μM |
| Osimertinib | ~100 nM | ~5 nM | ~13 nM | ~5 nM |
Note: IC50 values for Gefitinib and Osimertinib are approximate and can vary based on assay conditions.[1][6]
Cell-Based Proliferation/Viability Assays
These assays assess the ability of the compounds to inhibit the growth and proliferation of cancer cell lines that are dependent on EGFR signaling.
Experimental Protocol: MTT/XTT Assay [7]
-
Cell Culture: Culture human NSCLC cell lines harboring different EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, and A549 for wild-type EGFR) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, Gefitinib, and Osimertinib for a specified period (e.g., 72 hours).
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.[8] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization and Absorbance Reading: For the MTT assay, add a solubilization solution to dissolve the formazan crystals.[7] For the XTT assay, the formazan product is water-soluble.[8] Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal effective concentration (EC50) for each compound.
Expected Data and Comparative Analysis:
The EC50 values will demonstrate the cellular potency of the compounds and their selectivity for cancer cells with specific EGFR mutations versus those with wild-type EGFR.
Table 2: Hypothetical Comparative Cellular Potency (EC50, nM)
| Compound | PC-9 (EGFR ex19del) | H1975 (EGFR L858R/T790M) | A549 (EGFR WT) |
| This compound | To be determined | To be determined | To be determined |
| Gefitinib | ~7 nM | >10,000 nM | >10,000 nM |
| Osimertinib | ~10 nM | ~5 nM | ~500 nM |
Note: EC50 values for Gefitinib and Osimertinib are approximate and can vary based on cell line and assay conditions.[6]
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the test compound inhibits the phosphorylation of EGFR and downstream signaling proteins, such as ERK and AKT.
Experimental Protocol: Western Blot for p-EGFR and p-ERK [9]
-
Cell Lysis: Treat EGFR-dependent NSCLC cells with the test compounds at various concentrations for a short period (e.g., 1-2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Expected Data and Comparative Analysis:
A dose-dependent decrease in the levels of p-EGFR and p-ERK upon treatment with the test compound would confirm its on-target activity. The concentration required to achieve 50% inhibition of phosphorylation can be compared across the compounds.
In Vivo Efficacy Assessment: Xenograft Tumor Models
In vivo studies are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Experimental Protocol: NSCLC Xenograft Model [10]
-
Cell Implantation: Subcutaneously or orthotopically implant human NSCLC cells (e.g., PC-9 or H1975) into immunocompromised mice (e.g., nude or NOD-SCID).[10][11][12]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, test compound, Gefitinib, Osimertinib).
-
Drug Administration: Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage) at predetermined doses.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Expected Data and Comparative Analysis:
The TGI data will provide a direct comparison of the in vivo anti-tumor activity of the compounds. A higher TGI indicates greater efficacy.
Table 3: Hypothetical Comparative In Vivo Efficacy (Tumor Growth Inhibition, %)
| Compound (Dose) | PC-9 Xenograft TGI (%) | H1975 Xenograft TGI (%) |
| This compound | To be determined | To be determined |
| Gefitinib (e.g., 50 mg/kg) | High | Low |
| Osimertinib (e.g., 25 mg/kg) | High | High |
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Gefitinib | Osimertinib |
| Bioavailability (%) | To be determined | ~59%[13] | ~70% |
| Tmax (hours) | To be determined | 3-7[5] | ~6 |
| Half-life (hours) | To be determined | ~41[13] | ~48 |
| Metabolism | To be determined | Primarily CYP3A4[5] | CYP3A4/5[14] |
Clinical Efficacy Overview (for Comparator Compounds)
A brief overview of the clinical efficacy of the comparator compounds provides context for the preclinical data.
Table 5: Clinical Efficacy in EGFR-Mutant NSCLC
| Parameter | Gefitinib | Osimertinib |
| Overall Response Rate (ORR) | ~76% (in EGFR-mutant patients)[15] | ~70% (first-line)[16] |
| Median Progression-Free Survival (PFS) | ~9.7 months (in EGFR-mutant patients)[15] | ~22 months (first-line)[16] |
Visualizing the Scientific Rationale
Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Preclinical efficacy evaluation workflow.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative efficacy evaluation of this compound against established EGFR inhibitors. By systematically conducting the described in vitro and in vivo experiments, researchers can generate a comprehensive data package to assess the compound's potential as a novel therapeutic agent. The direct comparison with Gefitinib and Osimertinib will provide valuable insights into its relative potency, selectivity, and potential advantages, thereby informing critical decisions in the drug development process.
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PubMed. (2015). Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations. Retrieved from [Link]
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A Strategic Guide to Off-Target Profiling: The Case of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, the principle of "one drug, one target" is a foundational concept, yet the reality is far more complex. Small molecule therapeutics frequently interact with multiple cellular proteins, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical component of a successful drug development program.
This guide focuses on establishing a robust cross-reactivity and selectivity profile for a novel chemical entity, using the hypothetical compound 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline as a case study. As a molecule incorporating an aniline scaffold and a methylpiperazine moiety—features common in many kinase inhibitors and other pharmacologically active agents—it presents a pertinent example for outlining a strategic, tiered approach to identifying potential off-target liabilities.[1] This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies for comprehensive in vitro pharmacological profiling.
The Challenge: Deconvoluting the Interactome of a Novel Aniline Derivative
For a novel compound like this compound, with no established primary target, the initial challenge is to cast a wide net to identify its potential cellular interaction partners. The aniline and piperazine groups are privileged structures in medicinal chemistry, known to interact with a variety of protein families.[2][3] This necessitates a systematic approach to de-risk the compound by mapping its selectivity profile across the most physiologically relevant target classes.
A tiered approach is the most efficient and cost-effective strategy. It begins with broad, high-throughput screening against large panels of diverse targets and progressively narrows the focus to more specific, functional, and cell-based assays for any identified "hits."
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
The following tiered workflow provides a logical progression for characterizing the selectivity of a novel compound.
Caption: Workflow for a radiometric kinase profiling assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the initial screen, create a working solution that will yield a final assay concentration of 1 or 10 µM.
-
Assay Reaction:
-
In a 384-well plate, add the specific kinase enzyme in its appropriate reaction buffer.
-
Add the test compound or DMSO vehicle control.
-
Initiate the reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 3% phosphoric acid.
-
Signal Detection:
-
Spot the reaction mixture onto a filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control (0% inhibition) and a known inhibitor (100% inhibition).
Protocol 2: GPCR Functional Assay (Calcium Flux for Gq-coupled Receptors)
This protocol describes how to assess a compound's functional activity at a Gq-coupled GPCR identified as a hit in a binding screen.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the target Gq-coupled receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Remove the culture medium.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Reading:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
To test for antagonist activity , add varying concentrations of the test compound and incubate for 15-30 minutes. Then, add a known agonist at its EC80 concentration and immediately begin reading fluorescence intensity.
-
To test for agonist activity , add varying concentrations of the test compound and immediately begin reading fluorescence intensity.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. [4]For antagonists, calculate the IC50 from the inhibition of the agonist response. For agonists, calculate the EC50 from the stimulation of the response.
Protocol 3: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol provides a method to confirm target engagement in intact cells.
Methodology:
-
Cell Treatment: Culture a suitable cell line (e.g., one that endogenously expresses the target protein) to ~80% confluency. Treat the cells with the test compound or DMSO vehicle at the desired concentration for 1-2 hours at 37°C.
-
Heating Step:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One unheated sample serves as a control.
-
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis: Quantify the band intensity for each temperature point. A stabilizing compound will result in more soluble protein remaining at higher temperatures compared to the vehicle control. Plotting the band intensity versus temperature generates a "melting curve," and a shift in this curve indicates target engagement. [5]
Conclusion and Future Directions
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with unforeseen toxicity and a lack of efficacy being major hurdles. A proactive, systematic approach to cross-reactivity profiling, as outlined in this guide, is a cornerstone of modern, safety-conscious drug development. By employing a tiered strategy of broad screening, functional validation, and cellular target engagement, researchers can build a comprehensive selectivity profile for novel compounds like this compound.
This in-depth understanding of a compound's interactome allows for the early identification of potential liabilities, enabling medicinal chemists to optimize for selectivity and reduce the risk of late-stage attrition. Furthermore, it can uncover unexpected polypharmacology that may be harnessed for novel therapeutic applications. The methodologies and strategic framework presented here provide a robust system for making informed decisions, ultimately accelerating the development of safer and more effective medicines.
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 23, 2026, from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 23, 2026, from [Link]
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Frontiers in Pharmacology. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved January 23, 2026, from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 23, 2026, from [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved January 23, 2026, from [Link]
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bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved January 23, 2026, from [Link]
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A Head-to-Head Comparison: Evaluating 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline Against the Known ALK Inhibitor Ceritinib in Non-Small Cell Lung Cancer Models
Introduction
The landscape of targeted therapy in non-small cell lung cancer (NSCLC) has been revolutionized by the development of potent and selective kinase inhibitors. A key therapeutic target in a subset of NSCLC patients is the anaplastic lymphoma kinase (ALK). Activating mutations or chromosomal rearrangements involving the ALK gene lead to the expression of fusion proteins (e.g., EML4-ALK) with constitutive kinase activity, driving tumorigenesis.[1][2] Ceritinib (Zykadia®) is a second-generation, FDA-approved ALK inhibitor that has demonstrated significant clinical efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[3][4][5]
This guide presents a comparative analysis of a novel compound, 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline , against the established drug, Ceritinib. The structural similarity of this molecule to known kinase inhibitor scaffolds, particularly the 2-isopropoxy-aniline moiety and the piperazine group, suggests its potential as a kinase inhibitor. This document outlines a proposed series of head-to-head experiments designed to rigorously evaluate the preclinical efficacy and selectivity of this compound in comparison to Ceritinib, providing a framework for its potential development as a therapeutic agent for ALK-driven malignancies.
Compound Profiles
| Feature | This compound | Ceritinib |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₄H₂₃N₃O | C₂₈H₃₆ClN₅O₃S |
| Mechanism of Action | Putative Kinase Inhibitor | Potent and selective ATP-competitive ALK Tyrosine Kinase Inhibitor[2][3][6][7] |
| Primary Indication | To be determined | ALK-positive metastatic Non-Small Cell Lung Cancer (NSCLC)[8] |
Proposed Experimental Evaluation: A Head-to-Head Comparison
To thoroughly assess the potential of this compound as a therapeutic candidate, a direct comparison with Ceritinib is essential. The following experimental workflow is proposed to elucidate its biochemical potency, cellular activity, and in vivo efficacy.
Caption: Proposed experimental workflow for the head-to-head comparison.
Detailed Experimental Protocols
Synthesis of this compound
While this compound is commercially available, for research purposes, a well-documented synthesis protocol is crucial for ensuring purity and scalability. A plausible synthetic route involves the N-alkylation of 1-methylpiperazine with a suitable 4-halo-2-isopropoxyaniline derivative.
Protocol:
-
To a solution of 1-methylpiperazine in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base like cesium carbonate.
-
Add the halo-substituted 2-isopropoxyaniline (e.g., 4-fluoro-2-isopropoxyaniline) to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80-120°C) for several hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Note: This is a generalized protocol; optimization of reagents, solvents, and reaction conditions would be necessary.
In Vitro Biochemical Kinase Inhibition Assay
The primary objective is to determine the direct inhibitory activity of the test compound against ALK kinase and to assess its selectivity across a broader kinome panel.
Protocol:
-
ALK Kinase Assay:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) platform.[9]
-
Recombinant human ALK protein is incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound or Ceritinib.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate (TR-FRET) or ADP produced (ADP-Glo™) is quantified.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Kinome Screening:
-
To assess selectivity, the test compound will be screened against a panel of other kinases (e.g., a panel of 50-100 kinases) at a fixed concentration (e.g., 1 µM).[10][11][12]
-
The percentage of inhibition for each kinase is determined.
-
Follow-up IC₅₀ determinations are performed for any kinases showing significant inhibition.
-
Expected Data and Comparison:
| Compound | ALK IC₅₀ (nM) | Selectivity Profile |
| This compound | To be determined | To be determined |
| Ceritinib | ~0.2 - 2 nM[3][13] | Highly selective for ALK. Also inhibits IGF-1R, Insulin Receptor, and ROS1 at higher concentrations.[6] |
Cell-Based Proliferation Assays
This series of experiments will evaluate the ability of the test compound to inhibit the growth of ALK-dependent cancer cells.
Protocol:
-
Cell Lines:
-
ALK-positive NSCLC cell lines: NCI-H3122 (EML4-ALK variant 1), NCI-H2228 (EML4-ALK variant 3).[3]
-
ALK-negative control cell lines: A549 (KRAS mutant NSCLC), MCF7 (ER-positive breast cancer).
-
-
Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or Ceritinib for 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
-
GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
Expected Data and Comparison:
| Compound | NCI-H3122 GI₅₀ (nM) | NCI-H2228 GI₅₀ (nM) | A549 GI₅₀ (µM) |
| This compound | To be determined | To be determined | To be determined |
| Ceritinib | ~20-50 nM[3] | ~20-60 nM[3] | >1 µM[3] |
Western Blot Analysis of Downstream Signaling
This experiment aims to confirm that the observed anti-proliferative effects are due to the inhibition of the ALK signaling pathway.
Caption: Simplified ALK signaling pathway and points of inhibition.
Protocol:
-
NCI-H3122 or NCI-H2228 cells are treated with this compound or Ceritinib at various concentrations for a short duration (e.g., 2-6 hours).
-
Cell lysates are prepared and subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies against total and phosphorylated forms of ALK, STAT3, AKT, and ERK1/2.[7][14]
-
Protein bands are visualized using chemiluminescence.
Expected Outcome: Both compounds are expected to decrease the phosphorylation of ALK and its downstream effectors (STAT3, AKT, and ERK1/2) in a dose-dependent manner in ALK-positive cells.
In Vivo Efficacy in an ALK-Positive NSCLC Xenograft Model
This study will assess the anti-tumor activity of the test compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with NCI-H2228 cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, Ceritinib (e.g., 25-50 mg/kg, oral, daily), and this compound at various doses (to be determined by tolerability studies).
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumor growth inhibition (TGI) is calculated for each treatment group.
Expected Data and Comparison:
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | To be determined | 0% |
| This compound (Dose 1) | To be determined | To be determined |
| This compound (Dose 2) | To be determined | To be determined |
| Ceritinib (50 mg/kg) | Significant reduction compared to control[15][16] | >80%[15][16] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head preclinical evaluation of this compound against the established ALK inhibitor, Ceritinib. The proposed experiments will systematically assess its biochemical potency, cellular efficacy, mechanism of action, and in vivo anti-tumor activity.
Positive outcomes from these studies, particularly potent and selective ALK inhibition, significant anti-proliferative effects in ALK-positive cancer cells, and robust in vivo tumor growth inhibition, would strongly support the further development of this compound as a novel therapeutic agent for ALK-driven cancers. Subsequent investigations should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as comprehensive safety and toxicology assessments to pave the way for potential clinical trials.
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Safety Operating Guide
Personal protective equipment for handling 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline
Hazard Assessment: An Evidence-Based Approach
The potential hazards of 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline are inferred from its constituent chemical motifs: the aniline core, the isopropoxy group, and the N-methylpiperazine moiety. Aromatic amines, as a class, are known for their potential toxicity, including skin absorption, irritation, and long-term health effects[1][2].
Based on data from similar compounds, the following hazards should be assumed:
| Hazard Category | GHS Hazard Statement | Rationale & Supporting Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | This is a consistent warning across related aniline and piperazine compounds.[3][4][5] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damageH315: Causes skin irritation | The piperazinyl-aniline structure is associated with corrosive properties, while isopropoxy-aniline is a known skin irritant.[3][5][6] A conservative approach dictates assuming the higher hazard level. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damageH319: Causes serious eye irritation | Both aniline and piperazine derivatives are noted to cause serious eye irritation or damage.[3][4][6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | This is a potential hazard for aniline-based compounds.[4][7] |
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is essential to mitigate the risks of skin absorption, inhalation, and eye contact.
Engineering Controls: The First Line of Defense
All work involving this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[1] The fume hood provides critical protection against the inhalation of vapors or aerosols. The work area should be equipped with an easily accessible safety shower and eyewash station.[8]
Personal Protective Equipment Selection
-
Respiratory Protection : While a properly functioning fume hood is the primary control, respiratory protection may be required for spill cleanup or if there is a potential for aerosol generation. A NIOSH-approved air-purifying respirator with organic vapor/amine cartridges is recommended in such scenarios.[9][10] Fit testing is mandatory to ensure an effective seal.[10]
-
Eye and Face Protection : Chemical splash goggles that form a seal around the eyes are mandatory.[1] Given the potential for severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash risk.[11]
-
Hand Protection : Due to the high risk of dermal absorption, double-gloving is required.[2] An inner nitrile glove provides a base layer of protection, while a thicker, outer chemical-resistant glove (e.g., neoprene or butyl rubber) should be used for direct handling.[12] Always consult the glove manufacturer's resistance chart for specific breakthrough times. Gloves must be inspected for defects before each use and changed immediately upon contamination.[13]
-
Body Protection : A flame-resistant lab coat, fully fastened, is the minimum requirement.[1] Long pants and fully enclosed, chemical-resistant footwear are also mandatory. For procedures involving significant quantities of the material, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[12]
Operational Plan: From Handling to Disposal
Step-by-Step PPE Protocol
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure to contain any potential spills.[14]
-
Aliquotting and Transfer : Use tools such as spatulas or powder funnels to minimize the generation of dust or aerosols. If the compound is a liquid, use a syringe or cannula for transfers.
-
Storage : Store the compound in a tightly sealed, clearly labeled container.[14] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][14][15] Store in a secondary containment bin to manage potential leaks.[14]
-
Hygiene : After handling, and before leaving the laboratory, wash hands thoroughly with soap and water, even after removing gloves.[1] Do not eat, drink, or smoke in the laboratory.[16]
Emergency Response Procedures
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[2][8] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[8][17] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
-
Chemical Waste : All excess this compound and solutions containing it must be disposed of as hazardous chemical waste.[17] Place in a properly labeled, sealed waste container. Never dispose of this chemical down the drain.
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be considered hazardous waste.[1] These items should be collected in a designated, sealed waste bag or container for disposal through the institution's environmental health and safety office.[8][17]
-
Decontamination : All non-disposable equipment, such as glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous waste.
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
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Rutgers University. (n.d.). Standard Operating Procedure for: Aniline. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
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Alert-All Corporation. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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Knowledge by Uptime. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


